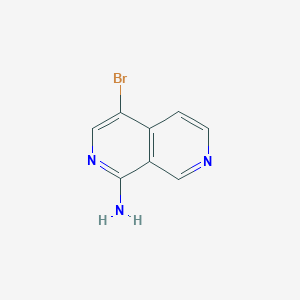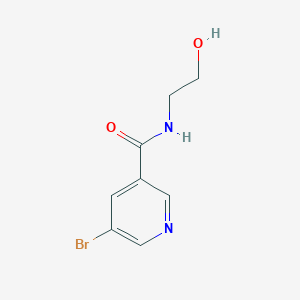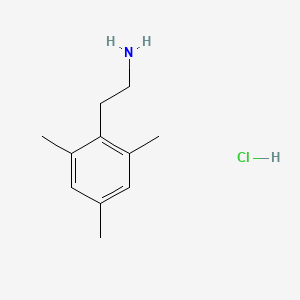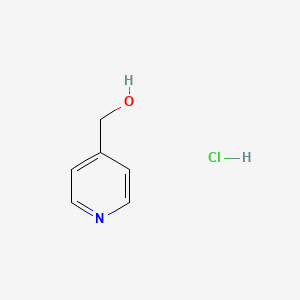![molecular formula C14H17NO4 B1290680 2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid](/img/structure/B1290680.png)
2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid, also known as 2-((benzyloxy)carbonyl)amino)-3-cyclopropylpropanoic acid, is a synthetic amino acid derivative. It is characterized by the presence of a cyclopropyl group attached to the alpha carbon of alanine, with a benzyloxycarbonyl (Cbz) protecting group on the amino group. This compound has a molecular formula of C14H17NO4 and a molecular weight of 263.29 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of alanine is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting alanine with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Formation of the Cyclopropyl Group: The protected alanine is then subjected to cyclopropanation. This can be done using diazomethane or other cyclopropanating agents in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated purification systems are often employed in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors. The cyclopropyl group provides steric hindrance, affecting the binding affinity and specificity of the compound. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amino acid derivative .
Comparación Con Compuestos Similares
Similar Compounds
- BZ-RS-3-Cyclopropylalanine
- N-Cbz-RS-3-Cyclopropylalanine
- Cyclopropanepropanoic acid, α-[[(phenylmethoxy)carbonyl]amino]-
Uniqueness
2-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid is unique due to its specific combination of a cyclopropyl group and a benzyloxycarbonyl protecting group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
3-cyclopropyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12(8-10-6-7-10)15-14(18)19-9-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRLSXDXLQPBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)



![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1290614.png)




![2-[(Butan-2-yl)amino]acetic acid hydrochloride](/img/structure/B1290622.png)




